molecular formula C8H12O4S B12309024 8,8-Dioxo-8lambda6-thiabicyclo[3.2.1]octane-3-carboxylic acid

8,8-Dioxo-8lambda6-thiabicyclo[3.2.1]octane-3-carboxylic acid

Cat. No.: B12309024
M. Wt: 204.25 g/mol
InChI Key: UTQDPFJBVRHRES-UHFFFAOYSA-N
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Description

Rac-(1R,3R,5S)-8,8-dioxo-8lambda6-thiabicyclo[321]octane-3-carboxylic acid is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Rac-(1R,3R,5S)-8,8-dioxo-8lambda6-thiabicyclo[3.2.1]octane-3-carboxylic acid typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold . This process often starts with an acyclic starting material that contains the necessary stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . Various methodologies have been reported, including the use of achiral tropinone derivatives in a desymmetrization process .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the available literature. the principles of large-scale organic synthesis, including optimization of reaction conditions and purification processes, would apply to its production.

Properties

Molecular Formula

C8H12O4S

Molecular Weight

204.25 g/mol

IUPAC Name

8,8-dioxo-8λ6-thiabicyclo[3.2.1]octane-3-carboxylic acid

InChI

InChI=1S/C8H12O4S/c9-8(10)5-3-6-1-2-7(4-5)13(6,11)12/h5-7H,1-4H2,(H,9,10)

InChI Key

UTQDPFJBVRHRES-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC(CC1S2(=O)=O)C(=O)O

Origin of Product

United States

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